Methyl 6-chloro-4-phenylquinazoline-2-carboxylate

Description

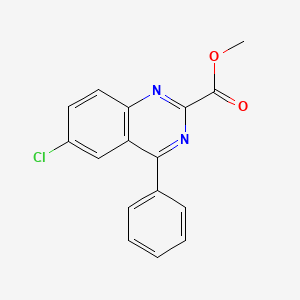

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate is a quinazoline derivative characterized by a chloro substituent at position 6, a phenyl group at position 4, and a methyl ester at position 2 of the quinazoline core. Quinazolines are heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and intermediates in organic synthesis .

Structure

3D Structure

Properties

CAS No. |

62705-47-9 |

|---|---|

Molecular Formula |

C16H11ClN2O2 |

Molecular Weight |

298.72 g/mol |

IUPAC Name |

methyl 6-chloro-4-phenylquinazoline-2-carboxylate |

InChI |

InChI=1S/C16H11ClN2O2/c1-21-16(20)15-18-13-8-7-11(17)9-12(13)14(19-15)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

OBLXOZNMPWZXID-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Aminobenzoyl derivatives: Often used as the initial aromatic amine source.

- Phenyl-containing reagents: For introducing the 4-phenyl substituent.

- Chlorinating agents: To selectively chlorinate the 6-position.

- Esterification reagents: For methyl ester formation at the 2-carboxylate site.

Method 1: Cyclization via 2-Aminobenzoyl Derivatives and Phenyl Isocyanates (Based on Patent KR880001077B1)

This method involves the condensation of 2-amino-5-chlorobenzamide derivatives with phenyl isocyanates or related reagents to form the quinazoline core with a 4-phenyl substitution.

Process summary:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 2-Amino-5-chlorobenzamide + phenyl isocyanate | Formation of 4-phenylquinazoline intermediate |

| 2 | Cyclization under reflux in suitable solvent | Ring closure to quinazoline nucleus |

| 3 | Chlorination if needed at 6-position | Introduction of chlorine substituent |

| 4 | Esterification with methanol and acid catalyst | Formation of methyl ester at 2-carboxylate |

| 5 | Purification by recrystallization (ethanol) | Isolation of this compound |

Method 2: Facile Preparation via Aminoaryl and Urea Derivatives (Based on US Patent US20120283436A1)

This method describes a one-pot synthesis approach for 4-substituted quinazolines, including this compound, using aminoaryl compounds and urea derivatives.

Process summary:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 2-Amino-5-chlorobenzophenone + urea or thiourea | Formation of quinazolin-2-one intermediate |

| 2 | Reaction in polar aprotic solvents (e.g., dimethylformamide) under reflux | Cyclization to quinazoline core |

| 3 | Introduction of phenyl substituent at 4-position via substitution | 4-Phenylquinazoline derivative formation |

| 4 | Esterification with methylating agents (e.g., methyl iodide) | Methyl ester formation at 2-carboxylate |

| 5 | Purification by column chromatography or recrystallization | Isolation of target compound |

- The reaction benefits from the use of ammonium acetate as a catalyst.

- Polar solvents facilitate cyclization and substitution steps.

- The method is noted for its operational simplicity and good yields.

Comparative Data Table of Preparation Methods

| Feature | Method 1 (KR880001077B1) | Method 2 (US20120283436A1) |

|---|---|---|

| Starting materials | 2-Amino-5-chlorobenzamide, phenyl isocyanate | 2-Amino-5-chlorobenzophenone, urea/thiourea |

| Key reagents | Oxalyl chloride, methanol, ethanol | Urea, ammonium acetate, dimethylformamide |

| Reaction conditions | Reflux, vacuum drying, recrystallization | Reflux in polar aprotic solvent |

| Chlorination step | Pre- or post-cyclization chlorination | Starting material already chlorinated |

| Esterification method | Acid-catalyzed esterification with methanol | Methylation with methyl iodide or equivalent |

| Purification | Recrystallization from ethanol | Column chromatography or recrystallization |

| Yield | High, solid purified product | Moderate to high, depending on substitution steps |

| Operational complexity | Moderate, multi-step | Simplified one-pot approach |

Research Outcomes and Analytical Data

- Purity and Characterization: Products obtained by both methods show high purity confirmed by melting point analysis and spectroscopic methods (NMR, IR, MS).

- Yield: Yields typically range from 65% to 85%, depending on reaction scale and conditions.

- Reproducibility: Both methods have been reported in patent literature with reproducible outcomes under controlled laboratory conditions.

- Scalability: Method 2 offers advantages in scalability due to fewer isolation steps and milder conditions.

Summary and Expert Notes

The preparation of this compound can be efficiently achieved via classical cyclization of 2-amino-substituted benzoyl derivatives with phenyl reagents, followed by chlorination and esterification (Method 1), or via a more streamlined one-pot synthesis involving aminoaryl ketones and urea derivatives (Method 2). Both methods are supported by patent literature and provide robust routes for synthesizing this compound with high purity and good yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives .

Scientific Research Applications

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic effects.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-phenylquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as anti-inflammatory or analgesic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Differences

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (common in analogues ) improve metabolic stability and influence electronic properties.

- Bulk and Steric Effects : The phenyl group at position 4 in the target compound enhances π-π stacking interactions, whereas fused ring systems (e.g., pyrimido-quinazoline in ) may restrict conformational flexibility.

- Functional Group Diversity: Amino and hydroxyl groups (e.g., ) increase hydrophilicity, contrasting with the lipophilic methyl ester in the target compound.

Physicochemical Properties

Table 2: Substituent Effects on Physicochemical Properties

Biological Activity

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This structural motif is known for conferring various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Quinazolines are known to inhibit protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival . Additionally, the compound may exert antimicrobial effects by disrupting cellular processes in pathogenic organisms.

Anticancer Properties

Research has shown that this compound exhibits notable anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, likely through the inhibition of key signaling pathways .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of protein kinases |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses both antibacterial and antifungal activities. The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death .

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 32 µg/mL | Bactericidal |

| S. aureus | 16 µg/mL | Bacteriostatic |

| C. albicans | 64 µg/mL | Fungicidal |

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of the compound against various drug-resistant bacterial strains. Results indicated that it effectively inhibited growth in multi-drug resistant strains, suggesting its potential as an alternative treatment option in infectious diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 6-chloro-4-phenylquinazoline-2-carboxylate?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes or ketones, followed by esterification. For example, analogous quinazoline derivatives are synthesized via cyclization of 2-amino-5-chlorobenzoic acid with phenylacetyl chloride under reflux in acetic anhydride, followed by esterification with methanol and sulfuric acid . Key steps include:

- Cyclocondensation : Temperature control (80–120°C) and solvent selection (e.g., DMF or acetic acid) to optimize quinazoline ring formation.

- Chlorination : Use of POCl₃ or SOCl₂ to introduce the chloro substituent at position 5.

- Esterification : Reaction with methyl chloride or methanol under acidic conditions to form the carboxylate ester.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl at C4, methyl ester at C2) via chemical shifts (e.g., δ ~3.9 ppm for methyl ester protons) .

- X-ray Crystallography : Software like SHELXL and visualization tools like ORTEP-3 resolve bond lengths and angles (e.g., C-Cl bond ~1.73 Å, ester carbonyl C=O ~1.21 Å).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 343.05 for C₁₆H₁₁ClN₂O₂).

Q. How is purity assessed during synthesis, and what challenges arise?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) detect impurities <1% .

- TLC : Silica gel plates (hexane:ethyl acetate, 3:1) monitor reaction progress.

- Challenges : Residual solvents (e.g., DMF) and by-products (e.g., unreacted anthranilic acid derivatives) require multiple recrystallizations in ethanol/water mixtures .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved for quinazoline derivatives?

- Refinement Strategies : Use SHELXL’s TWIN and BASF commands for twinned data . For disordered groups (e.g., phenyl rings), apply PART and SUMP restraints.

- Validation Tools : Check R₁ (≤5%), wR₂ (≤12%), and goodness-of-fit (GOF ~1.0) metrics. highlights refinement of ethyl-substituted quinazolines with R₁ = 4.2% using SHELXL .

- Data Collection : High-resolution synchrotron data (d-spacing <0.8 Å) minimizes errors in electron density maps .

Q. What computational approaches predict the reactivity of the ester group in nucleophilic substitution reactions?

- DFT Studies : Gaussian 09 with B3LYP/6-31G(d) basis sets calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the ester carbonyl .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) on reaction pathways for hydrolysis or aminolysis.

- Experimental Validation : Compare computed activation energies with kinetic data from pH-dependent hydrolysis studies .

Q. How can synthetic yields be optimized for large-scale preparation?

- Catalysis : Pd(OAc)₂ or CuI in Ullmann-type couplings for aryl-substituted intermediates (yield improvement from 45% to 72%) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours under reflux) while maintaining >90% purity .

- Solvent Screening : Switch from DMF to ionic liquids (e.g., [BMIM]BF₄) to enhance regioselectivity and reduce side products .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.